1H-Tetrazole-5-acetic acid
Overview
Description
1H-Tetrazole-5-acetic acid is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. It is a crystalline solid that is soluble in water and other polar solvents.
Mechanism of Action
Target of Action
1H-Tetrazole-5-acetic acid, also known as H2tza, is a synthetic compound that has been used in the preparation of various substances . It has been used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes . The primary targets of this compound are therefore these metal ions, which play crucial roles in various biological processes.
Mode of Action
It is known that the compound interacts with its targets (copper (ii) and nickel (ii) ions) to form complexes . These complexes may then interact with other molecules or structures within the cell, leading to various changes in cellular function.
Biochemical Pathways
It is known that tetrazolic acids, such as this compound, can form β-glucuronides . This is a metabolic fate that often befalls aliphatic carboxylic acids, suggesting that this compound may affect similar biochemical pathways.
Pharmacokinetics
Tetrazoles are generally known to be metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may have similar pharmacokinetic properties, including potential resistance to biological degradation.
Result of Action
It is known that the compound can be used in the preparation of various substances, including 5-(trinitromethyl)-2h-tetrazole, n-(furan-2yl methyl)-2-(1h-tetrazol-5-yl)acetamide, and tetrazolium based ionic liquid . These substances may have various effects on cells, depending on their specific properties and the context in which they are used.
Action Environment
It is known that the compound is stable over a wide ph range . This suggests that it may be resistant to changes in environmental conditions, such as variations in pH.
Biochemical Analysis
Biochemical Properties
1H-Tetrazole-5-acetic acid plays a crucial role in biochemical reactions, particularly as a bifunctional ligand in the synthesis of novel metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, hydrogen bonds, and van der Waals interactions. For instance, it can form complexes with copper (II) and nickel (II) ions, which can influence the activity of metalloenzymes and other metal-dependent proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metalloproteins, leading to changes in cellular functions such as oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules, either through coordination with metal ions or through hydrogen bonding with amino acid residues in proteins. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression. For instance, its interaction with copper (II) ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to air or light. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity, while at high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux and metabolite levels, particularly in pathways involving metal ions and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. For example, its binding to metal ions can facilitate its transport across cell membranes and its distribution within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-acetic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(1H-tetrazol-5-yl)acetate with a base, followed by acidification to yield the desired product . Another method includes the reaction of cyanoacetic acid with sodium azide in the presence of a catalyst, such as zinc chloride, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of alkylated or acylated tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole-5-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of energetic materials and as a corrosion inhibitor.
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group, exhibiting different reactivity due to the aromatic substitution.
1H-Tetrazole-5-carboxylic acid: Another tetrazole derivative with a carboxylic acid group, used in similar applications.
Uniqueness: 1H-Tetrazole-5-acetic acid is unique due to its acetic acid moiety, which enhances its solubility and reactivity compared to other tetrazole derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNAPQMUUHSYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176139 | |
Record name | 1H-Tetrazol-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-75-9 | |
Record name | Tetrazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21743-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazol-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21743-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Tetrazol-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-tetrazol-5-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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